BIS(CYCLOPENTADIENYL)MANGANESE
CAS No.:
Cat. No.: VC13783188
Molecular Formula: C10H10Mn
Molecular Weight: 185.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10Mn |
---|---|
Molecular Weight | 185.12 g/mol |
IUPAC Name | cyclopenta-1,3-diene;manganese(2+) |
Standard InChI | InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
Standard InChI Key | LCGVCXIFXLGLHG-UHFFFAOYSA-N |
SMILES | C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2] |
Canonical SMILES | C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Bis(cyclopentadienyl)manganese is systematically named dicyclopenta-2,4-dien-1-ylmanganese under IUPAC conventions. Its molecular formula is , with a molecular weight of 185.12–185.13 g/mol . Discrepancies in reported CAS numbers (1271-27-8 and 73138-26-8) likely arise from regional registration variances, though both identifiers refer to the same compound .
Molecular Geometry
The compound adopts a sandwich structure, where a manganese(II) ion is centrally coordinated between two planar cyclopentadienyl (Cp) rings. This geometry, confirmed by X-ray crystallography, aligns with analogous metallocenes like ferrocene. The Mn–C bond distances average 2.38 Å, with a staggered conformation minimizing steric hindrance .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Manganese oxidation state | +2 | |
Cp ring rotation barrier | ~5 kJ/mol | |
Crystal system | Monoclinic |
Synthesis and Purification
Conventional Synthesis Route
The primary synthesis involves the reaction of anhydrous manganese(II) halides (, X = Cl, Br, I) with lithium or sodium cyclopentadienide in tetrahydrofuran (THF):
This method, detailed in Science of Synthesis, yields manganocene as amber crystals after sublimation at 100–130°C under reduced pressure (– Torr) .
Physicochemical Properties
Thermal Behavior
Manganocene exhibits remarkable thermal stability, decomposing only above 350°C. Phase transitions occur at 159–160°C (color shift to pale pink) and melt at 172–175°C .
Solubility Profile
The compound’s solubility correlates with solvent polarity:
-
Insoluble: Petroleum ether, carbon disulfide
-
Moderately soluble: Benzene, diethyl ether
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Highly soluble: Tetrahydrofuran (THF), pyridine
Polar solvents induce partial dissociation into and ions, as evidenced by conductivity measurements .
Table 2: Thermal and Solubility Data
Property | Value | Source |
---|---|---|
Melting point | 172–175°C | |
Sublimation conditions | 100–130°C, 10⁻⁴–10⁻⁵ Torr | |
Density | 1.49 g/cm³ |
Chemical Reactivity and Applications
Ligand Substitution Reactions
Manganocene serves as a precursor in ligand-exchange reactions, facilitating the synthesis of manganese-doped materials. For example, its reaction with carbonyls yields mixed-ligand complexes like .
Industrial Applications
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